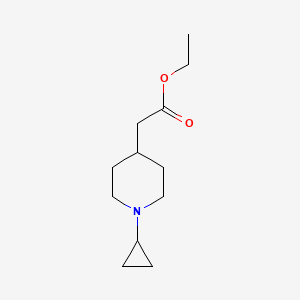
Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate
描述
Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate typically involves the reaction of 1-cyclopropylpiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Cyclopropylpiperidine: A precursor in the synthesis of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate.
Ethyl piperidine-4-carboxylate: Another piperidine derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl and piperidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)9-10-5-7-13(8-6-10)11-3-4-11/h10-11H,2-9H2,1H3 |
InChI 键 |
YZZKFFMWBSVJAY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCN(CC1)C2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













